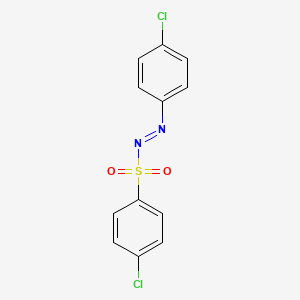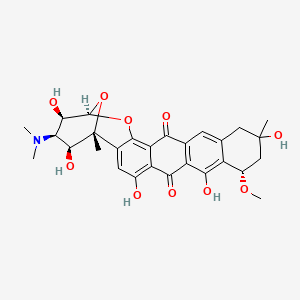![molecular formula C11H8ClNOS2 B14502832 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine CAS No. 64826-48-8](/img/structure/B14502832.png)
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is an organic compound characterized by the presence of a disulfide bond and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 4-chlorophenylthiol with an oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents such as methanol and catalysts like copper oxide nanopowder .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes and proteins. The disulfide bond can form covalent interactions with thiol groups in proteins, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by modulating redox states and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorodiphenyl disulfide: Similar structure with two chlorophenyl groups connected by a disulfide bond.
1,2-Bis(3-chlorophenyl)disulfane: Contains two chlorophenyl groups in a disulfide linkage but differs in the position of the chlorine atoms
Uniqueness
2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other disulfide compounds and contributes to its specific applications in research and industry .
Properties
CAS No. |
64826-48-8 |
|---|---|
Molecular Formula |
C11H8ClNOS2 |
Molecular Weight |
269.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)disulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H8ClNOS2/c12-9-4-6-10(7-5-9)15-16-11-3-1-2-8-13(11)14/h1-8H |
InChI Key |
SYAKCMMHCSVQQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)SSC2=CC=C(C=C2)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
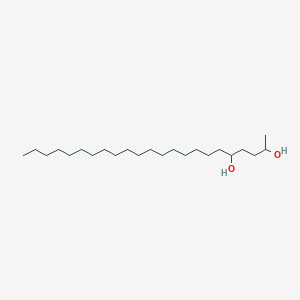
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)

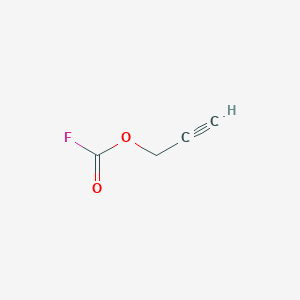
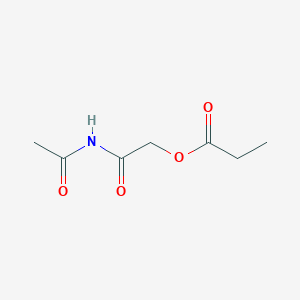

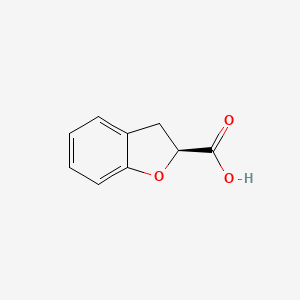
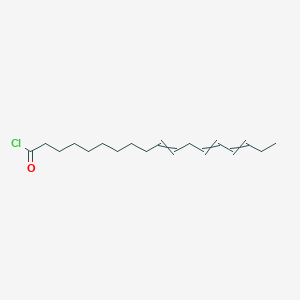

![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)
